C9 Alkyl Chain Length Maps to the Empirically Optimal Spatial Span for VHL-Based PROTAC Ternary Complex Formation
In a systematic study of VHL‑recruiting SHP2 PROTACs, degradation efficiency at 1 µM in HEK293 cells (16 h treatment) rose from 36 % (11‑atom linker) to 51 % (11‑atom), 74 % (12‑atom), and >95 % (13‑atom), then collapsed to 16 % with a 14‑atom linker . The C9 alkyl backbone of 1‑Boc‑1,9-diaminononane – when coupled through its terminal amine and deprotected Boc‑amine – provides a linker span of approximately 12–13 atoms (C9 chain plus amide bonds at both termini), placing it squarely within the peak‑efficiency window. In contrast, the shorter N‑Boc‑1,6‑diaminohexane (C6) would yield a ~9–10‑atom span (36–51 % degradation) and the longer N‑Boc‑1,12‑diaminododecane (C12) a ~15–16‑atom span (~16 % degradation), both outside the optimal range for VHL‑based PROTACs.
| Evidence Dimension | Linker length effect on target protein degradation efficiency (VHL‑based PROTACs) |
|---|---|
| Target Compound Data | 1‑Boc‑1,9‑diaminononane: ~12–13 atom effective linker span after conjugation |
| Comparator Or Baseline | 11‑atom linker: 36–51 % degradation; 12‑atom: 74 %; 13‑atom: >95 %; 14‑atom: 16 % (all at 1 µM, HEK293, 16 h) |
| Quantified Difference | ~2.6‑fold degradation efficiency difference across the C6→C9→C12 linker progression; C9 alkyl places the conjugate at the empirically determined maximum |
| Conditions | SHP2‑targeting VHL PROTACs; 1 µM treatment; HEK293 cells; 16 h incubation |
Why This Matters
For procurement, selecting the C9‑chain building block avoids the linker‑length re‑optimisation cycle required when starting from C6 or C12 analogs, directly accessing the empirically validated optimal range for VHL‑recruiting PROTACs.
